
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that incorporates a sulfur atom . Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods. Electrophilic, nucleophilic, and radical reactions are well-investigated methods for functionalizing thiophenes . For example, the synthesis of rivaroxaban, a related compound, involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. Thiophene easily reacts with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . In the synthesis of rivaroxaban, complete conversion was observed when DMSO was used as a solvent in the presence of triethylamine as a base .Scientific Research Applications
Synthesis and Characterization
Antimicrobial Evaluation and Docking Studies : Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, showcasing their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antioxidant Activity : Novel thiophene derivatives with antioxidant properties were synthesized by Tumosienė et al. (2019), demonstrating significant antioxidant activity compared to ascorbic acid, indicating their potential in medical and pharmaceutical applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Applications in Drug Discovery
- Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel thiophene derivatives with observed analgesic and anti-inflammatory activities, highlighting the compound's role in drug discovery targeting COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
- New Routes to Alkyl Ethers : Corral and Lissavetzky (1984) explored the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from thiophene derivatives, offering insights into synthetic chemistry techniques (Corral & Lissavetzky, 1984).
Luminescence Sensing and Pesticide Removal
- Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) developed thiophene-based MOFs capable of luminescence sensing and efficient pesticide removal, demonstrating the functional versatility of thiophene derivatives in environmental applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa, inhibiting its activity and thereby decreasing the generation of thrombin . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .
Pharmacokinetics
The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts, such as the presence of other medications, patient’s health status, and genetic factors, can influence its action, efficacy, and stability.
Future Directions
Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds. Synthetic chemistry faces major challenges to devise efficient and efficacious strategies to molecular materials with tailored properties for achieving optimal power efficiencies .
properties
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c13-10-2-1-9(19-10)11(16)14-7-12(18-6-4-15)3-5-17-8-12/h1-2,15H,3-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLNVFVSQCFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



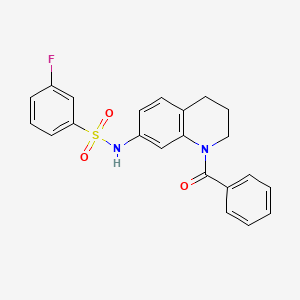
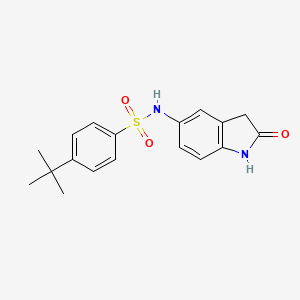
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
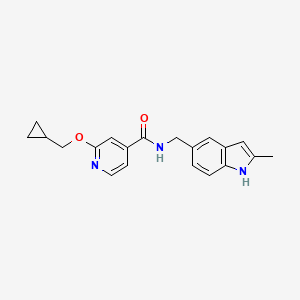
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)
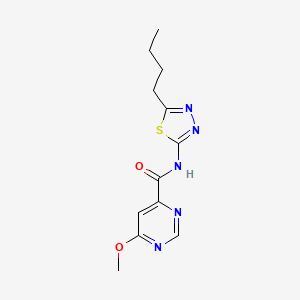

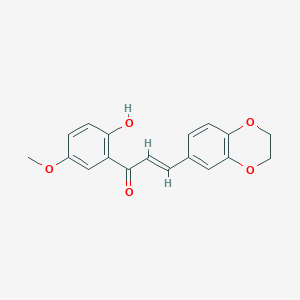
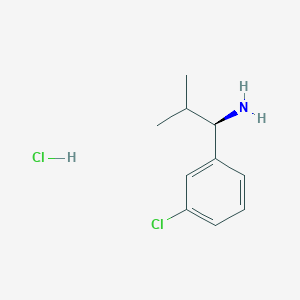
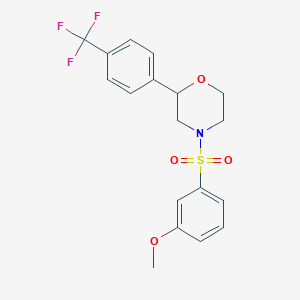
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)